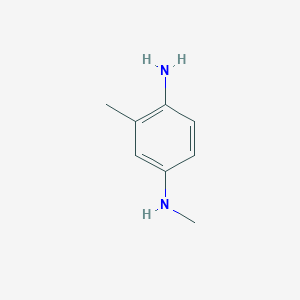
N1,3-dimethylbenzene-1,4-diamine
Cat. No. B8540023
M. Wt: 136.19 g/mol
InChI Key: XOBAIYPLCUTNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03970423
Procedure details


A mixture of 12.1 g N-methyl-m-toluidine (I) 14.5 g conc. HCl and 40 g of ice were stirred while 7 g NaNO2 were added over a period of 5 minutes. The mixture was cooled externally and small portions of ice were added when needed to keep the temperature below 10°C. The mixture was allowed to stand at 0°C for 1 hour after the addition was complete and the oily top layer formed was separated. The lower aqueous layer was then extracted twice with 10 ml portions of benzene and the combined organic layers were distilled under reduced pressure. The material which boiled at 132°-138°C/8mm Hg was collected and dissolved in ethanol. Dry HCl gas was passed through this solution which heated up and deposited a precipitate of N,2-dimethyl-4-nitrosaniline (III) as the hydrochloride salt. The 16 g of product were suspended in isopropanol and reduced over Pt/C on a Parr hydrogenator. The reduction mixture was filtered and the catalyst was extracted with water. The combined filtrates were evaporated to dryness to yield 8 g of the product N,3-dimethyl-p-phenylenediamine hydrochloride.

[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.[N:10]([O-])=O.[Na+]>>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:10])=[C:5]([CH3:9])[CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC(=CC=C1)C
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over a period of 5 minutes
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled externally
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
small portions of ice were added when
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily top layer formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The lower aqueous layer was then extracted twice with 10 ml portions of benzene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the combined organic layers were distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material which boiled at 132°-138°C/8mm Hg was collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated up
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reduction mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the catalyst was extracted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC(=C(C=C1)N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
